![molecular formula C13H18ClNO2 B1524415 N-[(3-butoxyphenyl)methyl]-2-chloroacetamide CAS No. 1225836-58-7](/img/structure/B1524415.png)
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide
Overview
Description
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 . This compound is typically available in powder form .
Physical And Chemical Properties Analysis
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is a powder . The boiling point and other physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis and Chemical Applications
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide and related compounds have been involved in various chemical syntheses and applications. For instance, N-Methyl-2-chloroacetoacetamide, a compound similar in structure, participates in complex reactions with dialkyl acetylenedicarboxylates and triphenylphosphine, leading to the production of N-methyl-4-acetyl-3-(alkoxycarbonyltriphenylphosphoranylidene)-maleimides. This synthesis demonstrates the compound's reactivity and potential application in chemical synthesis and product development (Yavari, Asghari, & Esmaili, 1999).
Biochemical and Pharmaceutical Aspects
While not directly related to N-[(3-butoxyphenyl)methyl]-2-chloroacetamide, studies on structurally related compounds shed light on potential biochemical or pharmaceutical applications. For example, a novel anilidoquinoline derivative, which has a structure resembling chloroacetamide compounds, showed significant antiviral and antiapoptotic effects in vitro and improved survival rates in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Herbicide Metabolism and Environmental Impact
Chloroacetamide herbicides, which are structurally similar to N-[(3-butoxyphenyl)methyl]-2-chloroacetamide, are widely used in agriculture. These compounds, such as butachlor and metolachlor, undergo complex metabolic processes in the liver microsomes of various organisms. The metabolites formed from these processes are of significant environmental and toxicological interest. For instance, metabolites like CDEPA and CMEPA are produced from butachlor and metolachlor, respectively, and are further metabolized to form compounds that may have carcinogenic potential (Coleman et al., 2000).
Safety and Hazards
The safety information available indicates that N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-7-17-12-6-4-5-11(8-12)10-15-13(16)9-14/h4-6,8H,2-3,7,9-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYBKJQMFHUHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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